

Measuring the Hydrodynamic Radius of Nanoparticles after PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG2-phosphonic acid

Cat. No.: B609244

[Get Quote](#)

The conjugation of polyethylene glycol (PEG) to nanoparticles, a process known as PEGylation, is a widely employed strategy in drug delivery to enhance their systemic circulation time and stability. This modification, however, significantly alters the nanoparticle's surface properties and, consequently, its hydrodynamic radius. Accurate measurement of this change is crucial for predicting *in vivo* behavior, ensuring manufacturing consistency, and meeting regulatory requirements. This guide provides a comparative overview of the most common techniques used to measure the hydrodynamic radius of nanoparticles before and after PEGylation, supported by experimental data and detailed protocols.

Comparison of Key Techniques

The three primary methods for determining the hydrodynamic radius of nanoparticles are Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Each technique operates on different principles and offers distinct advantages and disadvantages.

Feature	Dynamic Light Scattering (DLS)	Nanoparticle Tracking Analysis (NTA)	Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS)
Principle	Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. ^[1]	Visualizes and tracks the Brownian motion of individual nanoparticles to determine their size and concentration. ^[2] ^[3]	Physically separates nanoparticles based on their hydrodynamic volume, followed by the measurement of light scattering to determine molar mass and size. ^[4] ^[5]
Information Provided	Intensity-weighted mean hydrodynamic diameter, polydispersity index (PDI).	Number-weighted mean hydrodynamic diameter, concentration, and visualization of nanoparticles. ^[6]	Molar mass, root mean square radius (radius of gyration), and hydrodynamic radius of separated fractions. ^[5]
Advantages	Fast, easy to use, and widely available. ^[7] Requires minimal sample preparation.	Provides high-resolution size distributions for polydisperse samples. ^[3] ^[6] Allows for particle-by-particle analysis and concentration measurement. ^[3]	Provides detailed information on size distribution, aggregation, and conjugation efficiency. ^[8] Can separate non-PEGylated from PEGylated nanoparticles.
Disadvantages	Sensitive to the presence of small numbers of large particles or aggregates, which can skew the results. ^[1] Assumes a spherical	Lower throughput compared to DLS. Can be influenced by user settings.	More complex instrumentation and data analysis. Requires careful selection of chromatography columns and mobile

	shape for the nanoparticles. [1]	phases to avoid nanoparticle adsorption. [9]	
Best Suited For	Rapid and routine quality control of monodisperse samples.	Characterizing heterogeneous and polydisperse samples, and when particle concentration is needed.	In-depth characterization of PEGylated products, including the degree of PEGylation and the presence of aggregates or unbound PEG. [8]

Experimental Data: Hydrodynamic Radius Before and After PEGylation

The following table summarizes representative data from the literature on the change in hydrodynamic radius of different nanoparticle types upon PEGylation, as measured by DLS.

Nanoparticle Type	Core Material	Pre-PEGylation Hydrodynamic Radius (nm)	Post-PEGylation Hydrodynamic Radius (nm)	PEG Molecular Weight (kDa)	Measurement Technique	Reference
Gold Nanoparticles	Gold	~15	~25-55	2.1 - 51.4	DLS	[7]
Liposomes	Lipid Bilayer	~131	~101	Not Specified	DLS	[2]
Polymeric Nanoparticles	BSA	~113	~178	Not Specified	DLS	[6]
Quantum Dots	Semiconductor	~11	~22-122	5	DLS	[10]
sHDL	Peptide/Lipid	~10	~12	Not Specified	DLS	[2]

Experimental Protocols

Dynamic Light Scattering (DLS)

Objective: To determine the intensity-weighted mean hydrodynamic diameter and polydispersity index of nanoparticles before and after PEGylation.

Materials:

- Nanoparticle suspension (pre- and post-PEGylation)
- Appropriate solvent (e.g., deionized water, phosphate-buffered saline)
- DLS instrument

- Low-volume disposable cuvettes

Procedure:

- Sample Preparation: Dilute the nanoparticle suspension with the appropriate solvent to a suitable concentration. The optimal concentration should be determined empirically to ensure a stable and accurate reading, avoiding multiple scattering effects. Filter the solvent using a 0.22 μm filter to remove any dust or contaminants.
- Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the solvent viscosity and refractive index, measurement temperature (typically 25°C), and scattering angle (commonly 90° or 173°).
- Measurement:
 - Pipette the diluted sample into a clean cuvette, ensuring there are no air bubbles.
 - Place the cuvette in the instrument's sample holder.
 - Allow the sample to equilibrate to the set temperature for 1-2 minutes.
 - Perform at least three replicate measurements for each sample to ensure reproducibility.
- Data Analysis: The instrument software will generate a correlation function from the scattered light intensity fluctuations. This function is then used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. The polydispersity index (PDI) provides an indication of the width of the size distribution.

Nanoparticle Tracking Analysis (NTA)

Objective: To determine the number-weighted mean hydrodynamic diameter and concentration of nanoparticles.

Materials:

- Nanoparticle suspension (pre- and post-PEGylation)
- Appropriate solvent (e.g., deionized water, PBS)

- NTA instrument with a laser module and camera
- Syringes and tubing

Procedure:

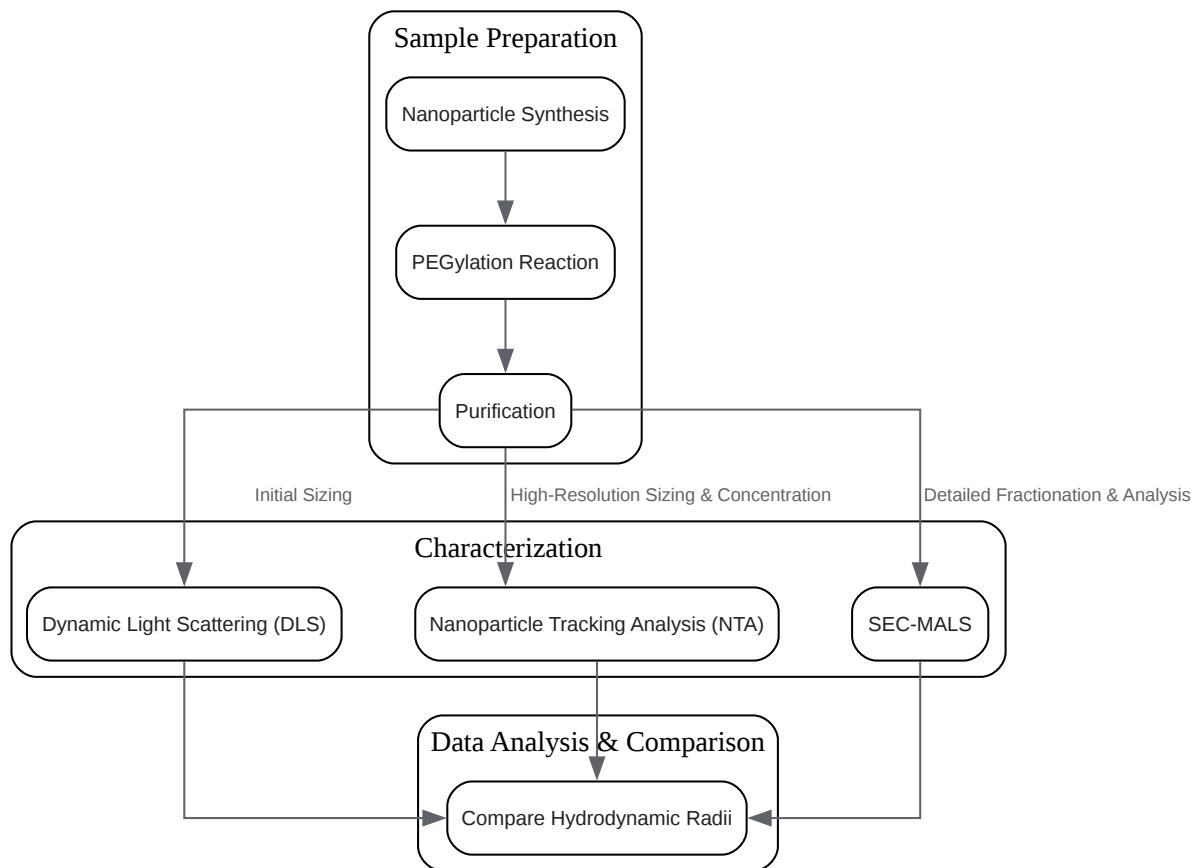
- Sample Preparation: Dilute the nanoparticle suspension in the filtered solvent to a concentration that results in an optimal number of particles in the field of view (typically 20-100 particles per frame). This may require serial dilutions.
- Instrument Setup:
 - Prime the sample chamber with the solvent to ensure it is clean.
 - Load the diluted sample into a syringe and inject it into the sample chamber at a constant flow rate.
- Measurement:
 - Adjust the camera focus and detection threshold to clearly visualize the nanoparticles.
 - Capture a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). It is recommended to capture multiple videos for each sample.
- Data Analysis: The NTA software tracks the trajectory of each individual particle. The diffusion coefficient for each particle is calculated, and from this, the hydrodynamic diameter is determined using the Stokes-Einstein equation. The software also provides the particle concentration.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To separate nanoparticles by size and determine the molar mass and radius of gyration of the eluting fractions.

Materials:

- Nanoparticle suspension (pre- and post-PEGylation)


- SEC-MALS system (including an HPLC/FPLC, SEC column, MALS detector, and a concentration detector like a UV-Vis or refractive index detector)
- Appropriate mobile phase (e.g., filtered and degassed PBS)

Procedure:

- System Preparation:
 - Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.
 - Perform a calibration of the MALS detector using a well-characterized standard (e.g., bovine serum albumin).
- Sample Injection: Inject a defined volume of the nanoparticle suspension onto the SEC column.
- Chromatographic Separation: The nanoparticles will separate based on their hydrodynamic volume as they pass through the column. Larger particles will elute first.
- Detection and Data Acquisition: As the separated nanoparticles elute from the column, they pass through the UV-Vis, MALS, and RI detectors. The data from all detectors is collected by the chromatography software.
- Data Analysis:
 - The concentration of the eluting nanoparticles is determined from the UV-Vis or RI signal.
 - The MALS detector measures the intensity of light scattered at multiple angles. This data, combined with the concentration, is used to calculate the weight-average molar mass and the radius of gyration for each elution slice.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for characterizing PEGylated nanoparticles.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for nanoparticle PEGylation and characterization.

This guide provides a foundational understanding of the key techniques for measuring the hydrodynamic radius of PEGylated nanoparticles. The choice of technique will depend on the specific research question, the nature of the nanoparticle sample, and the level of detail required. For routine analysis of monodisperse samples, DLS is often sufficient. For more complex or polydisperse systems, NTA and SEC-MALS offer more comprehensive characterization capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of size and pegylation of liposomes and peptide-based synthetic lipoproteins on tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wyatt.com [wyatt.com]
- 5. wyatt.com [wyatt.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidylglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring the Hydrodynamic Radius of Nanoparticles after PEGylation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609244#measuring-the-hydrodynamic-radius-of-nanoparticles-after-pegylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com